molecular formula C22H24FNO4 B1244675 (Rac)-S 16924

(Rac)-S 16924

Cat. No.: B1244675
M. Wt: 385.4 g/mol
InChI Key: DXBFVLGYPFUTEZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of S 16924 involves several steps, starting with the preparation of the benzodioxopyrrolidine core structure. The synthetic route typically includes the following steps:

Industrial production methods for S 16924 would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow processes to enhance efficiency and reproducibility .

Chemical Reactions Analysis

S 16924 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include potassium permanganate or chromium trioxide.

    Reduction: S 16924 can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the benzodioxopyrrolidine core are replaced with other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

S 16924 exerts its effects primarily through its interaction with serotonin (5-HT) receptors. It acts as a potent agonist at 5-HT 1A receptors, which are involved in regulating mood, anxiety, and cognition. The compound also exhibits antagonist activity at 5-HT 2A and 5-HT 2C receptors, which are implicated in the modulation of neurotransmitter release and receptor signaling .

The molecular targets and pathways involved in S 16924’s mechanism of action include:

Comparison with Similar Compounds

S 16924 shares similarities with other antipsychotic agents such as clozapine and haloperidol but also exhibits unique properties:

    Clozapine: Both S 16924 and clozapine interact with multiple monoaminergic receptors and have potent agonist activity at 5-HT 1A receptors. .

    Haloperidol: Unlike haloperidol, which primarily targets dopamine receptors, S 16924 has a diverse interaction profile with serotonin receptors.

Other similar compounds include olanzapine, quetiapine, risperidone, and ziprasidone, which also target monoaminergic receptors but differ in their specific receptor affinities and pharmacological profiles .

Properties

Molecular Formula

C22H24FNO4

Molecular Weight

385.4 g/mol

IUPAC Name

2-[1-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]pyrrolidin-3-yl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C22H24FNO4/c23-18-6-4-17(5-7-18)19(25)14-16-8-9-24(15-16)10-11-26-20-2-1-3-21-22(20)28-13-12-27-21/h1-7,16H,8-15H2

InChI Key

DXBFVLGYPFUTEZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CC(=O)C2=CC=C(C=C2)F)CCOC3=CC=CC4=C3OCCO4

Synonyms

1-(benzodioxane-5-yl)-3-(3-(4-fluorophenacyl)pyrrolidine)-1-oxapropane HCl
2-(1-(2-(2,3-dihydrobenzo(1,4)dioxin-5-yloxy)ethyl)pyrrolidin-3-yl)-1-(4-fluorophenyl)ethanone
S 16924
S-16924
S16924

Origin of Product

United States

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